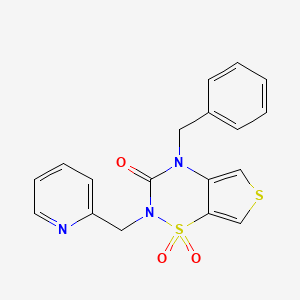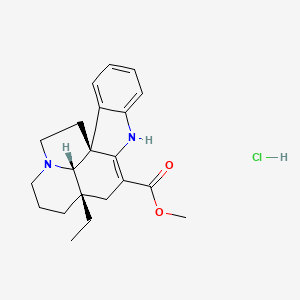
Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with a piperazine compound.
Hydroxylation and Phenol Introduction: The hydroxyl group is introduced via oxidation reactions, and the phenol group is attached through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Halogenated phenols, alkylated piperazines.
Scientific Research Applications
Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds, while the piperazine and thiazole rings can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(4-(2-hydroxy-3-(thiazolyl)propyl)-1-piperazinyl)-, monohydrochloride: Lacks the methyl group on the thiazole ring.
Phenol, 2-(4-(2-hydroxy-3-(benzothiazolyl)propyl)-1-piperazinyl)-, monohydrochloride: Contains a benzothiazole ring instead of a thiazole ring.
Uniqueness
The presence of the 4-methyl-5-thiazolyl group in Phenol, 2-(4-(2-hydroxy-3-((4-methyl-5-thiazolyl)oxy)propyl)-1-piperazinyl)-, monohydrochloride provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
136996-76-4 |
|---|---|
Molecular Formula |
C17H24ClN3O3S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propyl]piperazin-1-yl]phenol;hydrochloride |
InChI |
InChI=1S/C17H23N3O3S.ClH/c1-13-17(24-12-18-13)23-11-14(21)10-19-6-8-20(9-7-19)15-4-2-3-5-16(15)22;/h2-5,12,14,21-22H,6-11H2,1H3;1H |
InChI Key |
OYNAEFGMLDYYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


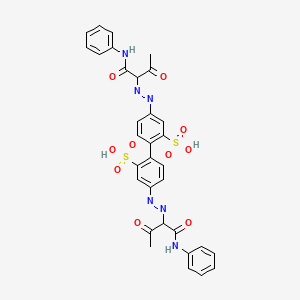
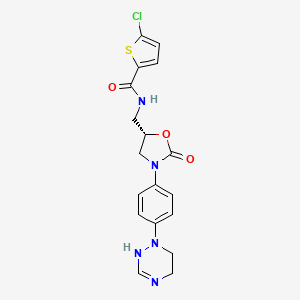
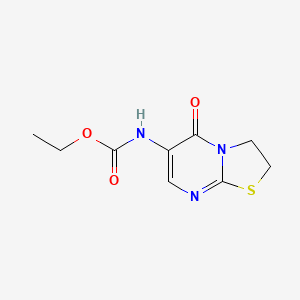
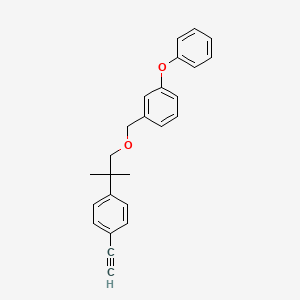
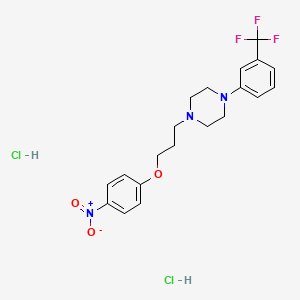
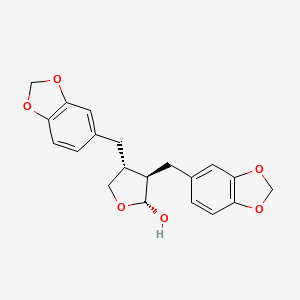
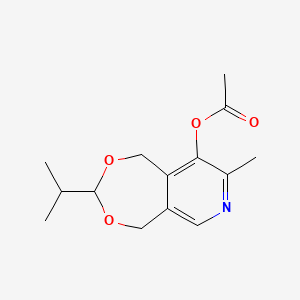


![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
